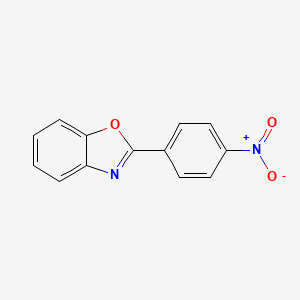![molecular formula C19H23N5O B5518135 3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)
3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole and piperidine derivatives typically involves multiple steps, including the conversion of organic acids into esters, hydrazides, and subsequently, oxadiazole derivatives. For example, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives can be achieved by reacting esters with hydrazides to form oxadiazole thiols, which are then combined with piperidine derivatives to yield the target compounds. These processes involve various reagents and catalysts, such as N,N-dimethylformamide (DMF) and sodium hydride, to facilitate the reactions (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using modern spectroscopic techniques, including NMR, IR, and mass spectrometry. These methods provide detailed information about the molecular framework, functional groups, and overall geometry of the compounds. Structural analyses reveal the presence of key features such as oxadiazole rings, piperidine moieties, and substituted phenyl groups, contributing to their chemical properties and biological activity.
Chemical Reactions and Properties
Compounds containing 1,3,4-oxadiazole and piperidine groups engage in various chemical reactions, including those with aromatic diazonium salts, active methylene compounds, and hydroxylamine hydrochloride, leading to the formation of pyridazine, oxadiazole, triazole, and aminopyrazole derivatives. These reactions are influenced by the compound's chemical structure, particularly the reactive sites and electronic configuration of the oxadiazole and piperidine rings (Abdallah et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be determined through various analytical techniques. X-ray diffraction studies provide insights into the crystal packing, hydrogen bonding patterns, and overall solid-state structure, which are crucial for understanding the compound's stability, reactivity, and interaction with biological targets.
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole and piperidine derivatives, including their reactivity, stability, and interaction with other molecules, are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups on the oxadiazole ring or the piperidine nitrogen can significantly affect these properties. Additionally, the compound's ability to form hydrogen bonds and participate in π-π stacking interactions plays a vital role in its biological activities and potential applications.
For more in-depth information on the synthesis, structure, and properties of "3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" and related compounds, the following references are recommended:
- Khalid, H., Aziz‐ur‐Rehman, Abbasi, M., Hussain, R., Malik, A., Ashraf, M., & Fatmi, M. Q. (2016). Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide. Link to paper.
- Abdallah, T. A., Salaheldin, A. M., & Radwan, N. (2007). Studies With Enamines: Synthesis and Reactivity of 4-Nitrophenyl-1-piperidinostyrene. Synthesis of Pyridazine, Oxadiazole, 1,2,3-Triazole and 4-Aminopyrazole Derivatives. Link to paper.
Propiedades
IUPAC Name |
5-[[3-(1-methylimidazol-2-yl)piperidin-1-yl]methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-5-7-15(8-6-14)18-21-17(25-22-18)13-24-10-3-4-16(12-24)19-20-9-11-23(19)2/h5-9,11,16H,3-4,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPCPKDJZLEYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCC(C3)C4=NC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-(ethoxymethyl)-4-methoxybenzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518053.png)
![ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate](/img/structure/B5518055.png)

![N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5518064.png)
![1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5518074.png)

![benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5518088.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5518092.png)
![2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5518093.png)

![3-{[4-(5-chloropyridin-2-yl)piperazin-1-yl]methyl}piperidin-3-ol](/img/structure/B5518104.png)

![tert-butyl {4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5518120.png)
